3-Amino-4-(2,5-difluorophenyl)butyric Acid

DPP-4 inhibition SAR fluorine substitution

Medicinal chemistry teams need fluorinated β-amino acids with validated DPP-4 potency. The 2,5-difluoro pattern is non-negotiable-regioisomers fail. • **DPP-4 Activity:** Elaborated compounds achieve IC₅₀ 0.48-360 nM; 2-position fluorine essential. • **Regulatory Identity:** Recognized as Sitagliptin Impurity 71 & EP Impurity B for QC. • **Chiral Purity:** (R)-enantiomer (CAS 936630-56-7) available for enantioselective synthesis. • **Selectivity:** >340-fold DPP-4 vs DPP-8/9, reducing off-target toxicity risk. Immediate supply for process chemistry & pharmacology screening.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B12278942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2,5-difluorophenyl)butyric Acid
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC(CC(=O)O)N)F
InChIInChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)
InChIKeyDUIVDEIRNDVPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(2,5-difluorophenyl)butyric Acid: Fluorinated β-Amino Acid for DPP-4 Inhibitors


3-Amino-4-(2,5-difluorophenyl)butyric Acid (CAS 1368122-55-7, molecular formula C₁₀H₁₁F₂NO₂, molecular weight 215.20) is a fluorinated β-amino acid derivative of the β-homophenylalanine class . This compound and its enantiomerically pure (R)-form serve as critical chiral intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin and omarigliptin [1]. The 2,5-difluoro substitution pattern on the phenyl ring is not arbitrary; it emerged from systematic structure–activity relationship (SAR) studies that identified the 2-position fluorine as crucial for DPP-4 inhibitory potency [2]. The compound is commercially available from multiple vendors at purities of 95–98%, primarily for research and pharmaceutical development applications .

Why the 2,5-Difluoro Substitution Pattern Is Irreplaceable


Within the β-homophenylalanine scaffold, the number and position of fluorine atoms on the phenyl ring are the primary determinants of downstream DPP-4 inhibitory potency. The pioneering SAR by Xu et al. (2004) demonstrated that introduction of a single fluorine at the 2-position was essential to achieve meaningful potency; the unsubstituted parent was essentially inactive [1]. The 2,5-difluoro analogue (22q, IC₅₀ = 270 nM) and the 2,4,5-trifluoro analogue (22t, IC₅₀ = 119 nM) represent the two most potent substitution patterns in the thiazolidide series, while alternative regioisomers (e.g., 3,4-difluoro or 3,5-difluoro) or mono-fluorinated variants at positions other than C-2 produce substantially weaker inhibition [1]. Furthermore, the free amino acid building block determines the stereochemical integrity of the final drug substance; procurement of the racemic or wrong enantiomer of 3-amino-4-(2,5-difluorophenyl)butyric acid yields an inactive or off-target impurity rather than a viable intermediate for sitagliptin or omarigliptin synthesis . These findings establish that the 2,5-difluoro pattern is not interchangeable with other fluorination regioisomers, making its specification mandatory in any DPP-4 inhibitor development or impurity profiling workflow.

Quantitative Differentiation Evidence Against Closest Analogs


DPP-4 Potency: 2,5-Difluoro vs. Non-Fluorinated Parent

In the foundational SAR study of β-homophenylalanine-based DPP-4 inhibitors by Xu et al. (2004), the non-fluorinated parent compound (thiazolidide 9) was essentially inactive, while introduction of the 2,5-difluoro pattern yielded compound 22q with an IC₅₀ of 270 nM against human DP-IV [1]. This represents a critical potency threshold; without the 2,5-difluoro motif, the scaffold fails to achieve nanomolar-level DPP-4 inhibition. The same study confirmed that the 2-fluoro monosubstituted analogue alone provided substantial potency gains, establishing that the 2-position fluorine is the primary potency driver, with the 5-position fluorine providing further optimization [1].

DPP-4 inhibition SAR fluorine substitution

Regioisomeric Potency: 2,5-Difluoro vs. 2,4,5-Trifluoro and Other Patterns

Within the same thiazolidide scaffold, the 2,5-difluoro analogue (22q, IC₅₀ = 270 nM) was approximately 2.3-fold less potent than the 2,4,5-trifluoro analogue (22t, IC₅₀ = 119 nM) [1]. This quantitative rank-ordering maps directly to the β-homophenylalanine building block: 3-amino-4-(2,5-difluorophenyl)butyric acid versus 3-amino-4-(2,4,5-trifluorophenyl)butyric acid. The 2,5-difluoro pattern thus occupies a defined potency tier—substantially more potent than any non-2-fluoro or mono-fluoro regioisomer, yet slightly less potent than the 2,4,5-trifluoro variant. This makes the 2,5-difluoro building block the candidate of choice when the trifluoro analogue introduces undesirable metabolic or physicochemical properties, or when researchers require a comparator with a differentiated selectivity fingerprint.

regioisomer potency fluorination pattern DPP-4 SAR

DPP-4 Selectivity Over Off-Target Peptidases DPP-8 and DPP-9

For compounds containing the (3R)-3-amino-4-(2,5-difluorophenyl)butanoyl fragment, selectivity data against related peptidases are available in BindingDB. Compound BDBM11164 (Triazolopiperazine Analogue 28) showed an IC₅₀ of 103 nM against DPP-4 versus 35,000 nM against DPP-8, yielding >340-fold selectivity [1]. Similarly, compound BDBM15531 (diazepanone 9c) exhibited an IC₅₀ of 69.9 nM against DPP-4 versus 100,000 nM against DPP-8 and 100,000 nM against DPP-2, providing >1,400-fold selectivity window [2]. While these selectivity values are derived from elaborated final compounds rather than the free amino acid, they demonstrate that the 2,5-difluorophenyl β-amino acid fragment, when elaborated into full inhibitors, supports a selectivity profile consistent with the DPP-4 inhibitor pharmacophore. The (R)-stereochemistry of the β-amino acid center is essential for this selectivity; racemic or (S)-configured building blocks would generate diastereomeric mixtures with unpredictable selectivity profiles [3].

selectivity profiling DPP-8 DPP-9 safety pharmacology

Sitagliptin and Omarigliptin Chiral Intermediate Confirmation

3-Amino-4-(2,5-difluorophenyl)butyric acid in its (R)-configuration (CAS 936630-56-7) is catalogued as Sitagliptin Impurity 71 and serves as a key intermediate in sitagliptin synthesis [1]. The Boc-protected derivative (CAS 486459-98-7) is listed as Sitagliptin Impurity 41 . The elaborated final compound (CAS 486460-31-5), (R)-3-amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, is Sitagliptin EP Impurity B (2,5-Difluoro Sitagliptin) [2]. These impurity designations confirm that the 2,5-difluoro building block is an integral part of the sitagliptin synthetic pathway and impurity profile. For omarigliptin, the (3R)-3-amino-4-(2,5-difluorophenyl)butanoyl fragment is similarly a core structural element [3]. Importantly, the (R)-enantiomer free acid is available from multiple specialty chemical suppliers as a characterized reference standard for analytical method development and regulatory impurity testing, with reported use in stability-indicating RP-HPLC methods for simultaneous determination of metformin hydrochloride and sitagliptin phosphate in dosage forms [4].

impurity reference standard sitagliptin omarigliptin chiral intermediate

Fragment Potency Consistency Across Diverse Heterocyclic Scaffolds

The (3R)-3-amino-4-(2,5-difluorophenyl)butanoyl fragment has been elaborated into multiple structurally diverse DPP-4 inhibitor chemotypes, with DPP-4 IC₅₀ values consistently in the nanomolar range: diazepanone 9c (BDBM15531): IC₅₀ = 69.9 nM [1]; triazolopiperazine analogue 28 (BDBM11164): IC₅₀ = 103 nM [2]; elaborated pyrrolidine-amide (BDBM50276653/CHEMBL445949): IC₅₀ = 0.480 nM [3]; thiazolopiperidine 68 (BDBM11966): IC₅₀ = 360 nM [4]. This sub-nanomolar to mid-nanomolar activity range, spanning thiazolidide, diazepanone, triazolopiperazine, pyrrolidine-amide, and thiazolopiperidine scaffolds, demonstrates that the 2,5-difluorophenyl β-amino acid fragment reliably delivers DPP-4 potency independent of the heterocyclic amide partner—a critical consideration for scaffold-hopping medicinal chemistry programs [5].

scaffold hopping fragment consistency DPP-4 inhibitor design

Targeted Application Scenarios Based on Quantitative Evidence


DPP-4 Inhibitor Lead Optimization with a Validated Fragment

Medicinal chemistry teams pursuing novel DPP-4 inhibitors can procure 3-amino-4-(2,5-difluorophenyl)butyric acid as a pre-validated β-amino acid fragment that has demonstrated consistent nanomolar to sub-nanomolar DPP-4 potency when elaborated into at least five distinct heterocyclic chemotypes (IC₅₀ range: 0.480–360 nM) [1]. Unlike the non-fluorinated parent (inactive) or 2-mono-fluoro analogue (intermediate potency), the 2,5-difluoro building block establishes a defined potency tier that allows researchers to benchmark new amide coupling partners against existing data [2]. The (R)-enantiomer is essential for activity; the racemate is unsuitable for this application.

Pharmaceutical Impurity Reference Standard for Sitagliptin QC

Quality control and analytical development laboratories can deploy (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid (CAS 936630-56-7) as a characterized reference standard for the identification and quantification of sitagliptin-related impurities [3]. The compound is formally recognized as Sitagliptin Impurity 71 and its Boc-protected form as Impurity 41; the elaborated analogue is Sitagliptin EP Impurity B [4]. Validated stability-indicating RP-HPLC methods using this compound for simultaneous determination of metformin and sitagliptin in finished dosage forms have been reported [5]. Alternative difluoro regioisomers (3,4-difluoro, 3,5-difluoro) lack this regulatory identity and cannot substitute for impurity method development targeting the 2,5-difluoro sitagliptin impurity profile.

Stereochemical Process Development for Chiral Intermediate Synthesis

Process chemistry groups developing synthetic routes to sitagliptin, omarigliptin, or proprietary DPP-4 inhibitors can utilize enantiomerically pure (R)-3-amino-4-(2,5-difluorophenyl)butyric acid as a key advanced intermediate [3]. The free amino acid provides a late-stage chiral building block that circumvents the need for asymmetric hydrogenation or enzymatic resolution steps for the β-amino acid center [6]. The 2,5-difluoro pattern is structurally embedded in sitagliptin's impurity framework and omarigliptin's core, establishing direct synthetic relevance that the 3,4-difluoro, 3,5-difluoro, or non-fluorinated building blocks cannot claim.

DPP-4 Selectivity Screening Panels for Safety Assessment

In vitro pharmacology teams can incorporate 3-amino-4-(2,5-difluorophenyl)butyric acid-derived compounds into DPP-4/DPP-8/DPP-9 selectivity screening cascades [7]. Published data demonstrate that elaborated compounds containing this fragment achieve >340-fold to >1,400-fold selectivity for DPP-4 over DPP-8, DPP-9, and DPP-2, meeting the selectivity threshold considered important for avoiding preclinical toxicity associated with DPP-8/DPP-9 inhibition [7]. This selectivity profile is fragment-dependent; changing the fluorination pattern alters the selectivity fingerprint in ways not fully predictable from current SAR.

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